molecular formula C10H12ClNO3 B6159570 2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid CAS No. 1270312-11-2

2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid

Cat. No.: B6159570
CAS No.: 1270312-11-2
M. Wt: 229.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic acid is a substituted β-amino acid with the molecular formula C₁₀H₁₁ClNO₃ and a molecular weight of 228.65 g/mol (approximated from related compounds). Its structure features a phenyl ring substituted with a chlorine atom at the para position and a methoxy group at the ortho position, linked to a β-carbon of the propanoic acid backbone via an amino group. This compound is cataloged under CAS No. 1270312-11-2 and is primarily utilized in pharmaceutical and biochemical research as a structural analog or intermediate .

Properties

CAS No.

1270312-11-2

Molecular Formula

C10H12ClNO3

Molecular Weight

229.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where phenylalanine is treated with chlorinating and methoxylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes chlorination, methoxylation, and subsequent purification steps to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid exerts its effects involves interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chloro and methoxy groups enhance its binding affinity and specificity towards these targets. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

The structural and functional characteristics of 2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid are compared below with analogous β-amino acids and propanoic acid derivatives.

Structural Analogues with Aromatic Substitutions
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Cl, 2-OCH₃ phenyl C₁₀H₁₁ClNO₃ 228.65 Research intermediate
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 3,5-I₂, 4-OH phenyl C₉H₈I₂NO₃ 466.98 Lab chemical, iodine-rich analog
2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide 6-Br pyridine C₈H₉Br₂N₂O₂ 333.88 Halogenated heterocyclic derivative
2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride 4-OCH₃ phenyl (α-substitution) C₁₀H₁₄ClNO₃ 231.68 Pharmaceutical intermediate

Key Observations :

  • Substituent Position : The position of substituents (e.g., para vs. ortho chlorine or methoxy groups) influences electronic and steric properties. For instance, ortho-methoxy groups in the target compound may enhance steric hindrance compared to para-substituted analogs .
Functional Analogues with Bioactive Properties
Compound Name Substituents Key Bioactivity/Application References
2-Amino-3-(methylamino)propanoic acid (BMAA) Methylamino group Neurotoxic, linked to ALS-like symptoms; low blood-brain barrier permeability
2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA) Isoxazole ring with tert-butyl Produced by Bacillus spp.; bioactive scaffold for antimicrobial research
2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP) Phenoxy group, 4-Cl, 2-CH₃ Herbicide (toxic; Health Hazard Rating 3)

Key Observations :

  • Heterocyclic vs. Aromatic Substituents : ATPA () features an isoxazole ring, enhancing metabolic stability compared to phenyl-substituted analogs.
Physicochemical and Pharmacokinetic Comparison
Property Target Compound BMAA MCPP
LogP (Lipophilicity) Estimated ~1.5 (Cl, OCH₃) -1.2 (polar methylamino) 2.1 (phenoxy group)
Bioavailability Limited data Low (oral bioavailability ~10%) High (herbicide uptake)
Toxicity Not reported Neurotoxic (250 μM brain) Toxic (Health Hazard 3)

Key Insights :

  • Toxicity : BMAA requires high doses (>100 mg/kg) for neurotoxicity, whereas MCPP exhibits acute toxicity at lower concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.